Cas no 13086-92-5 (Phenol,4-[(dimethylamino)methyl]-2-(1,1-dimethylethyl)-6-methyl-)

Phenol,4-[(dimethylamino)methyl]-2-(1,1-dimethylethyl)-6-methyl- structure
13086-92-5 structure
Product Name:Phenol,4-[(dimethylamino)methyl]-2-(1,1-dimethylethyl)-6-methyl-
CAS-nummer:13086-92-5
MF:C14H23NO
MW:221.338524103165
CID:180983
PubChem ID:231476
Update Time:2025-04-19

Phenol,4-[(dimethylamino)methyl]-2-(1,1-dimethylethyl)-6-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Phenol,4-[(dimethylamino)methyl]-2-(1,1-dimethylethyl)-6-methyl-
    • 2-tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol
    • 4-(dimethylaminomethyl)-2-methyl-6-tert-butyl-phenol
    • (4-hydroxy-3-methyl-5-tert-butylbenzyl)-dimethylamine
    • 2-t-butyl-4-(N,N-dimethylaminomethyl)-6-methylphenol
    • 2-tert-butyl-4-(dimethylaminomethyl)-6-methylphenol
    • 3-t-butyl-4-hydroxy-N,N,5-trimethyl-benzylamine
    • 4-[(dimethylamino)methyl]-2-(1,1-dimethylethyl)-6-methylphenol
    • AC1L5LRV
    • AC1Q79I6
    • AR-1E5480
    • CTK4B6959
    • N,N-dimethyl-4-(aminomethyl)-2-methyl-6-tert-butylphenol
    • N,N-dimethyl-4-aminomethyl-2-methyl-6-t-butylphenol
    • NSC27836
    • HQWVRCWWPPWWIY-UHFFFAOYSA-N
    • 13086-92-5
    • (4-hydroxy-3-methyl-5-tert. butylbenzyl) dimethylamine
    • SCHEMBL8940768
    • DTXSID40282742
    • NSC-27836
    • Inchi: 1S/C14H23NO/c1-10-7-11(9-15(5)6)8-12(13(10)16)14(2,3)4/h7-8,16H,9H2,1-6H3
    • InChI-sleutel: HQWVRCWWPPWWIY-UHFFFAOYSA-N
    • LACHT: OC1=C(C)C=C(CN(C)C)C=C1C(C)(C)C

Berekende eigenschappen

  • Exacte massa: 221.17809
  • Monoisotopische massa: 221.177964357g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 3
  • Complexiteit: 219
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.4
  • Topologisch pooloppervlak: 23.5Ų

Experimentele eigenschappen

  • PSA: 23.47
  • LogboekP: 3.05970
Aanbevolen leveranciers
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd